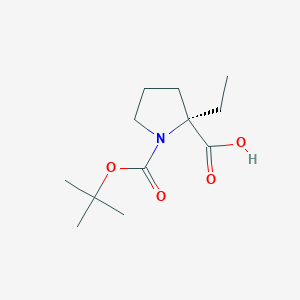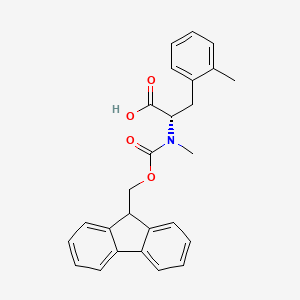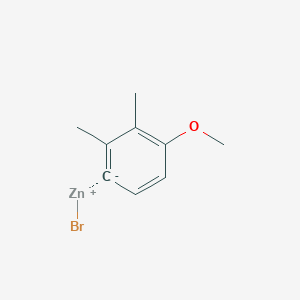
2,3-Dimethyl-4-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This reagent is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-methoxyphenylzinc bromide can be synthesized through the reaction of 2,3-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolve 2,3-dimethyl-4-methoxyphenyl bromide in tetrahydrofuran.
- Add zinc powder or zinc dust to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms.
- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere.
- Employing high-purity starting materials to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Nucleophilic addition: It can add to electrophilic carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating further transformations.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Electrophilic carbonyl compounds: Used in nucleophilic addition reactions.
Inert atmosphere: Necessary to prevent oxidation of the organozinc compound.
Major Products
Biaryls: Formed in cross-coupling reactions.
Alcohols: Formed in nucleophilic addition reactions.
Scientific Research Applications
2,3-Dimethyl-4-methoxyphenylzinc bromide has numerous applications in scientific research:
Organic synthesis: Used to construct complex organic molecules through cross-coupling and nucleophilic addition reactions.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: Utilized in the preparation of functional materials with specific properties.
Agrochemicals: Involved in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4-methoxyphenylzinc bromide involves the transfer of its organic group to an electrophilic partner. In cross-coupling reactions, the organozinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylphenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
4-(Trifluoromethoxy)phenylmagnesium bromide: Used in cross-coupling reactions and nucleophilic additions.
Uniqueness
2,3-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. Its use in tetrahydrofuran as a solvent enhances its stability and reactivity compared to other organozinc compounds.
Properties
Molecular Formula |
C9H11BrOZn |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2,3-dimethylbenzene-4-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-5-4-6-9(10-3)8(7)2;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
HWJMAQIDSBMZDH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1C)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


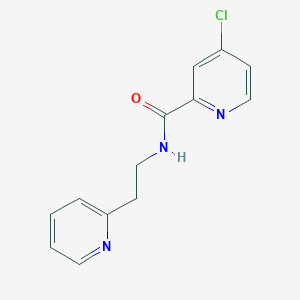
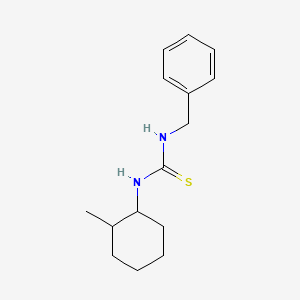
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
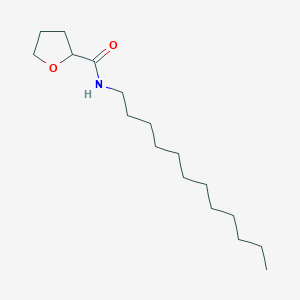
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
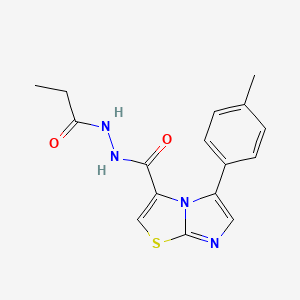

![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
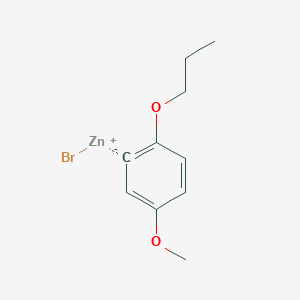
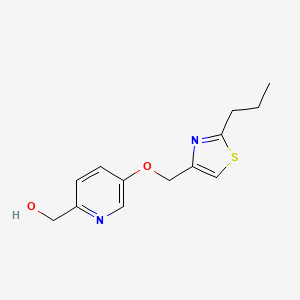
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
